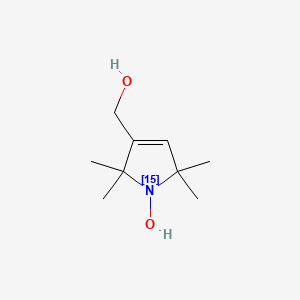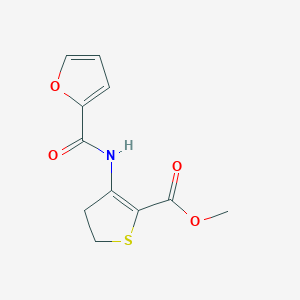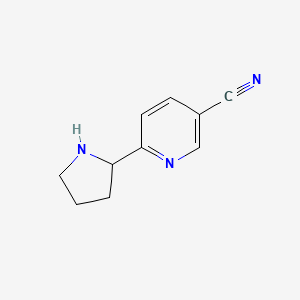
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a versatile compound known for its ability to form strong hydrogen bonds with other molecules. This property makes it valuable in the synthesis of diverse compounds, including peptides, nucleic acids, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent quality and yield. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, alcohols, and amines. These derivatives have unique properties and applications in different fields .
Aplicaciones Científicas De Investigación
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N involves its ability to form strong hydrogen bonds and covalent bonds with other molecules. These interactions facilitate the formation of new bonds and the transformation of reactants into desired products. The compound acts as a catalyst in various chemical reactions, enhancing the reaction rate and yield .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy
- 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
- 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl
Uniqueness
Compared to similar compounds, 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N stands out due to its enhanced ability to form strong hydrogen bonds and its versatility in various synthetic processes. Its unique properties make it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2,5,5-tetramethyl(115N)pyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3/i10+1 |
Clave InChI |
FSOVQIPUADDCNW-DETAZLGJSA-N |
SMILES isomérico |
CC1(C=C(C([15N]1O)(C)C)CO)C |
SMILES canónico |
CC1(C=C(C(N1O)(C)C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)



![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)

